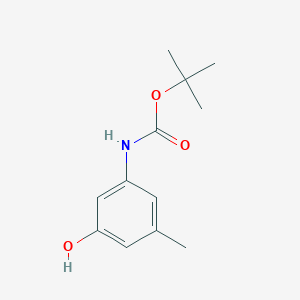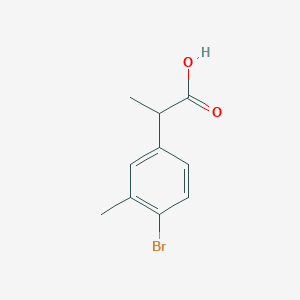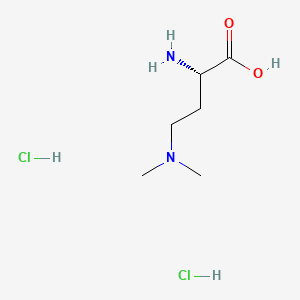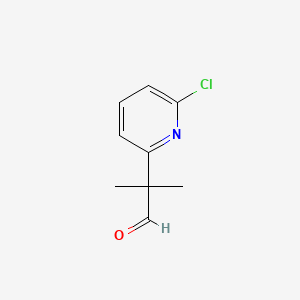
Methyl2-amino-5-bromo-3-ethynylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-bromo-3-ethynylbenzoate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromobenzoic acid and ethynyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of Methyl 2-amino-5-bromo-3-ethynylbenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5-bromo-3-ethynylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and copper co-catalysts are used in Sonogashira coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include amine derivatives.
Coupling Reactions: Products include various substituted benzoates with extended carbon chains.
Applications De Recherche Scientifique
Methyl 2-amino-5-bromo-3-ethynylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5-bromo-3-ethynylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of an ethynyl group.
Methyl 2-amino-5-bromo-4-ethynylbenzoate: Similar structure but with the ethynyl group at a different position.
Methyl 2-amino-5-chloro-3-ethynylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 2-amino-5-bromo-3-ethynylbenzoate is unique due to the presence of the ethynyl group at the 3-position, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
methyl 2-amino-5-bromo-3-ethynylbenzoate |
InChI |
InChI=1S/C10H8BrNO2/c1-3-6-4-7(11)5-8(9(6)12)10(13)14-2/h1,4-5H,12H2,2H3 |
Clé InChI |
CMIWKGZHJKETPA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1N)C#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551987.png)



![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)


![Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13552014.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)

![1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)


